molecular formula C15H21NO5 B3026705 5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate CAS No. 1060814-36-9

5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate

Cat. No.: B3026705
CAS No.: 1060814-36-9
M. Wt: 295.33
InChI Key: DRYDKSYSWSEKSG-UHFFFAOYSA-N
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Description

5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate is a complex organic compound with the molecular formula C15H21NO5 and a molecular weight of 295.34 g/mol. This compound is characterized by its intricate structure, which includes a fused pyridine and furan ring system, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as column chromatography, is common to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate is used to study enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes makes it a useful tool in understanding biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which 5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Furo[3,2-C]pyridine derivatives: These compounds share a similar fused ring structure but may differ in substituents and functional groups.

  • Tert-butyl esters: Compounds with tert-butyl ester groups are structurally related and may exhibit similar reactivity.

Uniqueness: 5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-furo[3,2-c]pyridine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-5-19-13(17)12-8-10-9-16(7-6-11(10)20-12)14(18)21-15(2,3)4/h8H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYDKSYSWSEKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131803
Record name 5-(1,1-Dimethylethyl) 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060814-36-9
Record name 5-(1,1-Dimethylethyl) 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060814-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl) 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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